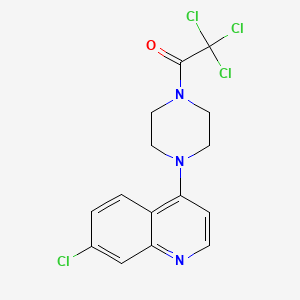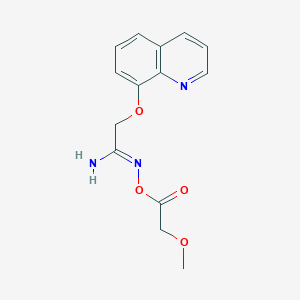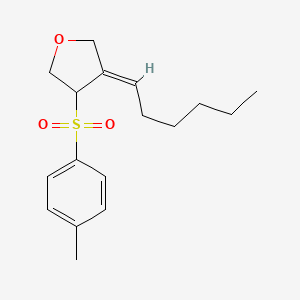![molecular formula C14H15N3O B12903858 Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]- CAS No. 823792-33-2](/img/structure/B12903858.png)
Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]- is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]- typically involves the reaction of 4-(dimethylamino)benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-(Dimethylamino)phenyl]ethanone
- 2-bromo-1-(4-dimethylamino-phenyl)-ethanone
- 4′-Aminoacetophenone
Uniqueness
Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]- is unique due to its pyrimidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Propiedades
| 823792-33-2 | |
Fórmula molecular |
C14H15N3O |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
1-[4-(dimethylamino)-2-phenylpyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C14H15N3O/c1-10(18)12-9-15-13(16-14(12)17(2)3)11-7-5-4-6-8-11/h4-9H,1-3H3 |
Clave InChI |
LYDTUMUYLBAXAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate](/img/structure/B12903801.png)
![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine](/img/no-structure.png)
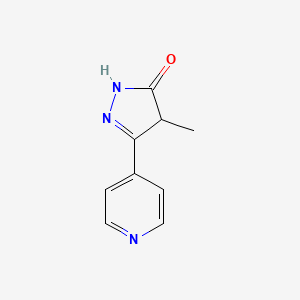
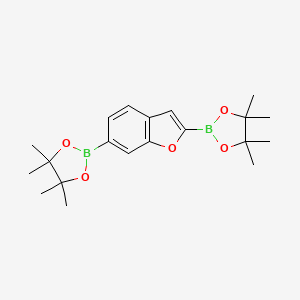
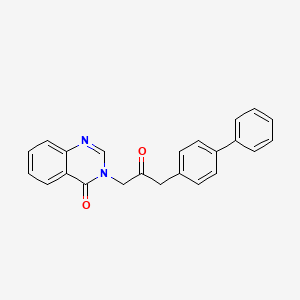
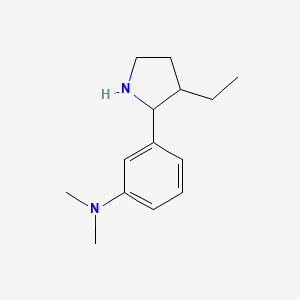
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903826.png)
